

The LasR Receptor of Pseudomonas aeruginosa: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the LasR receptor in Pseudomonas aeruginosa, a key regulator of quorum sensing and virulence. It is designed to serve as a core resource for researchers and professionals involved in the study of this opportunistic pathogen and the development of novel antimicrobial strategies. This document details the molecular mechanisms of LasR, presents quantitative data for key interactions, outlines detailed experimental protocols, and provides visual representations of signaling pathways and workflows.

Introduction to the LasR Receptor

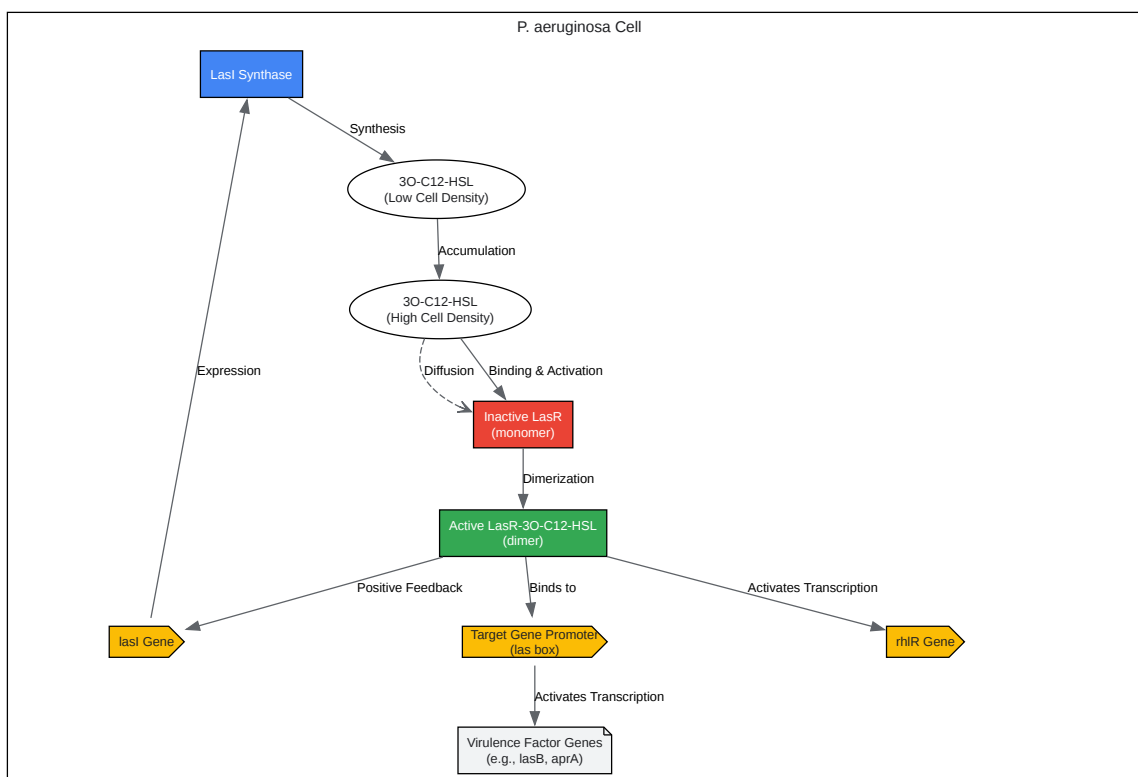
The LasR protein of Pseudomonas aeruginosa is a master transcriptional regulator that plays a pivotal role in the quorum sensing (QS) hierarchy.^[1] As a member of the LuxR family of proteins, LasR, in concert with its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), coordinates the expression of a large number of genes, many of which encode virulence factors.^[2] This cell-density-dependent gene regulation allows P. aeruginosa to mount a coordinated attack on its host and establish chronic infections, making LasR a prime target for the development of anti-virulence therapies.

Structurally, LasR is comprised of two principal domains: an N-terminal ligand-binding domain (LBD) and a C-terminal DNA-binding domain (DBD). The binding of 3O-C12-HSL to the LBD is believed to induce a conformational change that promotes the multimerization of LasR, a crucial step for its function as a transcriptional activator.^[2] The LasR-3O-C12-HSL complex

then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes to modulate their transcription.

The LasR Signaling Pathway

The LasR-mediated signaling cascade is a central component of the intricate quorum-sensing network in *P. aeruginosa*. The pathway is initiated by the synthesis of the autoinducer 3O-C12-HSL by the enzyme LasI. As the bacterial population density increases, the concentration of 3O-C12-HSL surpasses a threshold, leading to its binding to and activation of the LasR receptor. The activated LasR-3O-C12-HSL complex then dimerizes and binds to las box promoter elements, activating the transcription of a suite of target genes. Notably, this includes a positive feedback loop where LasR upregulates the expression of its own synthase, lasI. Furthermore, the LasR system sits at the top of a hierarchical cascade, controlling the expression of other QS systems, such as the rhl system.



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Caption: The LasR quorum sensing signaling pathway in *P. aeruginosa*.

Quantitative Data

This section summarizes key quantitative data related to the LasR receptor and its interactions. These values are essential for kinetic modeling, inhibitor design, and a deeper understanding of the LasR regulatory network.

Table 1: Binding Affinities of LasR

Interacting Molecule	Method	Dissociation Constant (Kd)	Reference
3O-C12-HSL	Isothermal Titration Calorimetry (ITC)	Not explicitly found in searches	
lasI promoter DNA	Electrophoretic Mobility Shift Assay (EMSA)	11 pM	[3]
rsaL promoter DNA	Electrophoretic Mobility Shift Assay (EMSA)	15 pM	[3]

Note: While ITC is a standard method for determining protein-ligand binding affinities, a specific Kd value for the LasR-3O-C12-HSL interaction determined by ITC was not explicitly found in the provided search results. The affinity is known to be high, with some sources suggesting it is in the nanomolar range.

Table 2: Concentrations of LasR and its Autoinducer

Molecule	Condition	Concentration	Reference
3O-C12-HSL	<i>P. aeruginosa</i> culture (OD600 of 1.5-2.0)	~0.3 - 2 μ M	[4]
LasR protein	Varies by strain and growth condition	Not explicitly quantified in searches	

Table 3: Regulation of Target Genes by LasR

Target Gene	Function	Fold Change (Activation)	Reference
lasB	Elastase	> 5-fold	
aprA	Alkaline Protease	> 5-fold	
toxA	Exotoxin A	> 5-fold	
phzA1	Pyocyanin biosynthesis	> 5-fold	
rhIR	Quorum sensing regulator	> 5-fold	

Note: The fold changes are based on microarray data comparing a wild-type strain to a lasI/rhlI mutant and can vary depending on growth conditions.

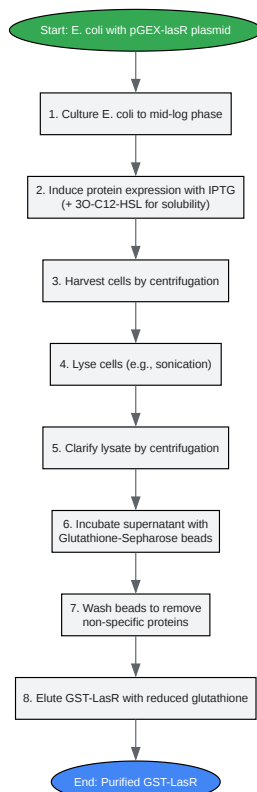
Experimental Protocols

This section provides detailed methodologies for key experiments used to study the LasR receptor.

Purification of GST-Tagged LasR Protein

This protocol describes the expression and purification of LasR as a Glutathione S-transferase (GST) fusion protein from *E. coli*. The GST tag aids in both solubility and purification.

Workflow Diagram:



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Caption: Workflow for the purification of GST-tagged LasR protein.

Methodology:

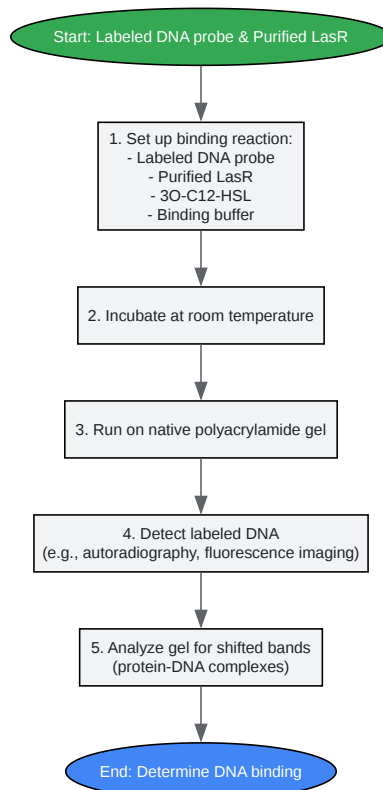
- Expression:
 - Transform E. coli (e.g., BL21 strain) with a pGEX vector containing the lasR gene.
 - Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
 - To enhance the solubility of LasR, add its cognate autoinducer, 3O-C12-HSL, to a final concentration of 5-10 µM.

- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.
- Purification:
 - Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., PBS with protease inhibitors).
 - Lyse the cells by sonication on ice.
 - Clarify the lysate by centrifugation to remove cell debris.
 - Incubate the supernatant with Glutathione-Sepharose beads to allow the GST-tagged LasR to bind.
 - Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.
 - Elute the purified GST-LasR from the beads using an elution buffer containing reduced glutathione.
 - Analyze the purity of the eluted protein by SDS-PAGE.

Electrophoretic Mobility Shift Assay (EMSA) for LasR-DNA Interaction

EMSA is used to study the binding of LasR to its target DNA sequences. This assay is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.^{[5][6][7][8][9]}

Workflow Diagram:



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Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Methodology:

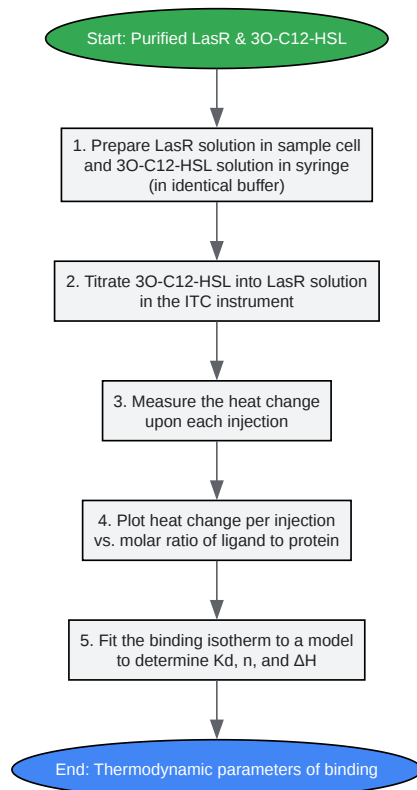
- Probe Preparation:
 - Synthesize or PCR-amplify a DNA fragment containing the putative LasR binding site (las box).
 - Label the DNA probe, for example, with a radioactive isotope (e.g., ^{32}P) or a fluorescent dye.
- Binding Reaction:

- In a small reaction volume, combine the labeled DNA probe, purified LasR protein, and 3O-C12-HSL in a binding buffer. The binding buffer typically contains components to stabilize the protein and the protein-DNA complex.
- Include control reactions, such as a reaction with no protein and a competition reaction with an excess of unlabeled specific competitor DNA.
- Electrophoresis and Detection:
 - Incubate the binding reactions at room temperature to allow for complex formation.
 - Load the reactions onto a native polyacrylamide gel and perform electrophoresis.
 - After electrophoresis, visualize the labeled DNA by autoradiography (for radioactive probes) or fluorescence imaging. A "shifted" band, which migrates slower than the free probe, indicates the formation of a LasR-DNA complex.

Isothermal Titration Calorimetry (ITC) for LasR-Ligand Binding

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction between LasR and its ligand, 3O-C12-HSL.[\[10\]](#)

Workflow Diagram:



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Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Methodology:

- Sample Preparation:
 - Prepare a solution of purified LasR in a suitable buffer.
 - Prepare a solution of 3O-C12-HSL in the exact same buffer. It is critical that the buffers are identical to minimize heats of dilution.
 - Degas both solutions to prevent air bubbles in the ITC instrument.
- ITC Experiment:

- Load the LasR solution into the sample cell of the ITC instrument and the 3O-C12-HSL solution into the injection syringe.
- Perform a series of small, sequential injections of the 3O-C12-HSL solution into the LasR solution while monitoring the heat change.
- Data Analysis:
 - The raw data consists of a series of heat-flow peaks corresponding to each injection.
 - Integrate the area under each peak to determine the heat change per injection.
 - Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
 - Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the expression levels of LasR-regulated genes in response to various stimuli or in different genetic backgrounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Methodology:

- RNA Extraction and cDNA Synthesis:
 - Grow *P. aeruginosa* cultures under the desired conditions.
 - Extract total RNA from the bacterial cells using a suitable RNA extraction kit.
 - Treat the RNA with DNase I to remove any contaminating genomic DNA.
 - Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.
- Real-Time PCR:

- Set up real-time PCR reactions containing the cDNA, gene-specific primers for the target gene and a reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.
- Perform the PCR in a real-time PCR instrument, which monitors the fluorescence signal in real-time as the PCR product accumulates.
- Data Analysis:
 - Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence signal crosses a certain threshold.
 - Normalize the Ct value of the target gene to the Ct value of the reference gene to account for variations in RNA input and reverse transcription efficiency.
 - Calculate the relative fold change in gene expression using a method such as the $2^{-\Delta\Delta C_t}$ method.

Conclusion

The LasR receptor remains a focal point in the study of *P. aeruginosa* pathogenesis and the development of novel therapeutics. Its central role in controlling a vast network of virulence genes makes it an attractive target for quorum quenching strategies aimed at disarming this formidable pathogen. A thorough understanding of its structure, function, and the quantitative aspects of its interactions is paramount for the rational design of effective inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricacies of the LasR system and to screen for and characterize new modulators of its activity. As our knowledge of the complex regulatory networks governed by LasR continues to expand, so too will our opportunities to develop innovative approaches to combat *P. aeruginosa* infections.

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- To cite this document: BenchChem. [The LasR Receptor of Pseudomonas aeruginosa: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15537762#understanding-the-lasr-receptor-in-p-aeruginosa]

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